5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
The compound 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrolone derivative with a complex structure featuring multiple functional groups:
- 3-Hydroxy-pyrrol-2-one core: A key pharmacophore in bioactive molecules, often associated with hydrogen-bonding interactions.
- 4-(4-Fluorobenzoyl) group: Enhances lipophilicity and may influence target binding.
- 3-(Dimethylamino)propyl chain: Likely contributes to solubility and basicity.
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4/c1-4-15-32-20-8-5-7-18(16-20)22-21(23(29)17-9-11-19(26)12-10-17)24(30)25(31)28(22)14-6-13-27(2)3/h4-5,7-12,16,22,29H,1,6,13-15H2,2-3H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBIKRFOIDAECY-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=CC=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrole core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the allyloxy group: This step involves the allylation of a phenol derivative using an allyl halide under basic conditions.
Attachment of the dimethylamino propyl group: This can be done through a nucleophilic substitution reaction where a halogenated propylamine reacts with the pyrrole core.
Addition of the fluorobenzoyl group: This step involves an acylation reaction using a fluorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with various biological targets can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets in the body. The dimethylamino group can interact with neurotransmitter receptors, while the fluorobenzoyl group can enhance binding affinity through hydrophobic interactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key analogues from the evidence include:
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., 4-dimethylamino in 21) may enhance solubility but reduce thermal stability (lower melting point trends vs. 20 and 23) . Bulky substituents (e.g., 4-tert-butyl in 20) correlate with higher yields (62%), suggesting improved synthetic stability . Fluorinated groups (e.g., 4-CF3O in 23) reduce yield (32%), likely due to steric or electronic challenges during synthesis .
- Core Modifications: The 3-hydroxy-pyrrol-2-one scaffold is conserved across analogues, critical for hydrogen-bond donor/acceptor interactions in biological systems.
Functional Group Comparisons
- Allyloxy vs. Alkoxy/Trifluoromethoxy :
- Allyloxy groups (target compound) offer π-orbital conjugation and reactivity distinct from the saturated alkoxy or electron-withdrawing CF3O groups in 20 , 21 , and 23 . This may affect metabolic stability or target engagement.
- Dimethylamino Propyl vs.
Q & A
Basic Research Question
- Flash chromatography : Optimal for separating polar intermediates (e.g., mobile phase: EtOAc/hexane 3:7 with 1% acetic acid) .
- Recrystallization : Use methanol/water (4:1) for final product purification, achieving >95% purity (HPLC monitoring at 254 nm) .
How can computational modeling predict its mechanism of action?
Advanced Research Question
- Molecular dynamics simulations : GROMACS for assessing stability in lipid bilayers, relevant for CNS-targeting compounds .
- Pharmacophore mapping : Schrödinger’s Phase identifies key interactions (e.g., the 4-fluorobenzoyl group as a hydrophobic anchor) .
What analytical methods ensure batch-to-batch consistency?
Basic Research Question
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN/0.1% TFA), retention time ~12.3 min .
- Karl Fischer titration : Moisture content <0.5% to prevent degradation during storage .
How is the compound’s mechanism of action studied in vitro?
Advanced Research Question
- Target engagement assays : Fluorescence polarization for kinase inhibition (IC₅₀ determination) .
- Cellular uptake studies : LC-MS/MS quantification in HEK293 cells to assess permeability .
What synthetic routes are used to prepare derivatives for activity screening?
Advanced Research Question
- Parallel synthesis : Ugi-type reactions to generate a library of 50+ analogs with varied aryl and alkyl groups .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties for solubility enhancement .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
